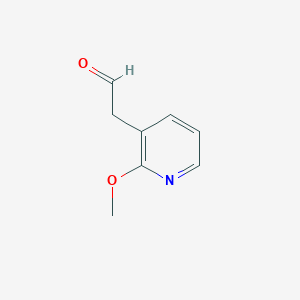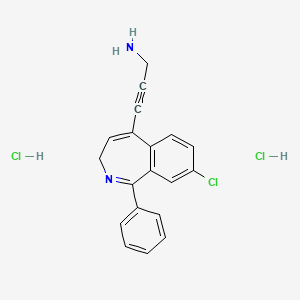
5-oxo-6-pyridin-2-yl-2,3-dihydro-1H-indolizine-8-carboxylic acid
Overview
Description
5-oxo-6-pyridin-2-yl-2,3-dihydro-1H-indolizine-8-carboxylic acid: is a heterocyclic compound that features a unique structure combining an indolizine core with a pyridine ring. Heterocyclic compounds, especially those containing nitrogen, are of significant interest in medicinal chemistry due to their presence in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-6-pyridin-2-yl-2,3-dihydro-1H-indolizine-8-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the esterification of racemic 2-aza-bicyclo-[3.3.0]-octane-3-carboxylic acid hydrochloride with benzyl alcohol in the presence of boric acid as a catalyst . This is followed by a resolution step using L-(+)-mandelic acid to obtain the desired ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
5-oxo-6-pyridin-2-yl-2,3-dihydro-1H-indolizine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for deprotection reactions , and various acids and bases for esterification and hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could yield a more reduced form.
Scientific Research Applications
5-oxo-6-pyridin-2-yl-2,3-dihydro-1H-indolizine-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-oxo-6-pyridin-2-yl-2,3-dihydro-1H-indolizine-8-carboxylic acid involves its interaction with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Aza-bicyclo-[3.3.0]-octane-3-carboxylic acid: A precursor in the synthesis of the target compound.
Pyridine derivatives: Compounds containing the pyridine ring, which is a common structural motif in many biologically active molecules.
Uniqueness
What sets 5-oxo-6-pyridin-2-yl-2,3-dihydro-1H-indolizine-8-carboxylic acid apart is its unique combination of an indolizine core with a pyridine ring, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C14H12N2O3 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
5-oxo-6-pyridin-2-yl-2,3-dihydro-1H-indolizine-8-carboxylic acid |
InChI |
InChI=1S/C14H12N2O3/c17-13-9(11-4-1-2-6-15-11)8-10(14(18)19)12-5-3-7-16(12)13/h1-2,4,6,8H,3,5,7H2,(H,18,19) |
InChI Key |
ZJUMGBFEYBCJFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2C1)C3=CC=CC=N3)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
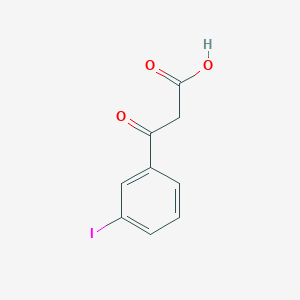
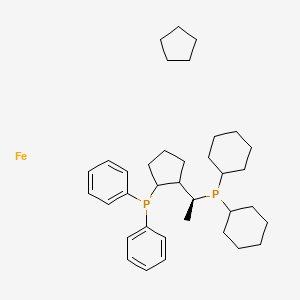
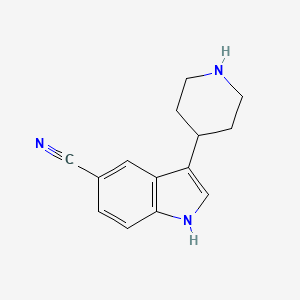

![Methyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B8643838.png)

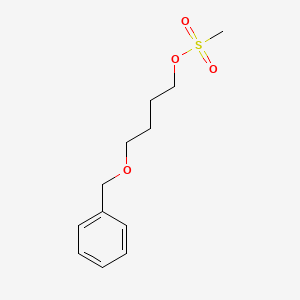
![5,6,6a,7,8,9-Hexahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B8643857.png)
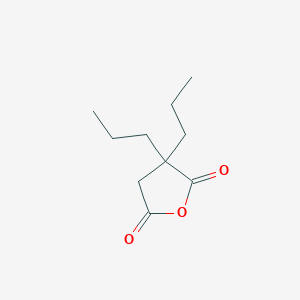
![2-Pyrrolidinone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-](/img/structure/B8643876.png)
![Pyrido[2,3-d]pyrimidine-6-carbonitrile, 2,4-diamino-5-methyl-](/img/structure/B8643881.png)

